molecular formula C15H20N2O2 B5575788 3-[(dimethylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol

3-[(dimethylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol

Cat. No.: B5575788
M. Wt: 260.33 g/mol
InChI Key: YQORSFPPGHJQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dimethylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol, also known as quinacrine or mepacrine, is a synthetic compound that belongs to the family of 4-aminoquinoline derivatives. It has been widely used as an antimalarial drug and an antiprotozoal agent. However, its use as a therapeutic agent has declined due to the emergence of drug-resistant strains of malaria and the availability of more effective drugs. In recent years, quinacrine has gained attention as a potential anticancer agent due to its ability to inhibit the growth of various cancer cell lines.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of pyranoquinoline derivatives through the reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate, showcasing moderate effectiveness against both Gram-positive and Gram-negative bacteria, with the highest efficacy observed against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Cytotoxic Activity

Another study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some compounds exhibited IC(50) values less than 10 nM, indicating their potential as effective cytotoxic agents (Deady et al., 2003).

Photo-antiproliferative Activity

The phototoxicity and cytotoxic activities of new 3-quinolinonyl-pyrazoles and isoxazoles were evaluated against leukemia- and adenocarcinoma-derived cell lines, comparing their effects to normal human keratinocytes. This study highlights the therapeutic potential of these compounds in treating cancer (Chimichi et al., 2006).

Anticancer Agents

Research on coumarin and quinolinone-3-aminoamide derivatives synthesized and evaluated for their ability to inhibit cancer cell growth unveils the structural and functional potential of these compounds as anticancer agents. Their structure was confirmed through X-ray diffraction analysis, providing insights into their mechanism of action (Matiadis et al., 2013).

Antioxidant Screening

Another study introduced a convenient route to synthesize functionalized 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones, exhibiting significant antioxidant activity. This research not only expands the chemical diversity of quinolinone derivatives but also their application in combating oxidative stress-related diseases (Hassan & Hassanin, 2017).

Properties

IUPAC Name

3-[(dimethylamino)methyl]-6-ethoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-19-11-6-7-14-12(8-11)15(18)13(9-17(3)4)10(2)16-14/h6-8H,5,9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQORSFPPGHJQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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